BenchChemオンラインストアへようこそ!

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide

medicinal chemistry structure–activity relationship conformational analysis

2-(Oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS 1790427-41-6) is a synthetic small-molecule acetamide (molecular formula C₁₀H₁₄N₂O₂S; molecular weight 226.30 g·mol⁻¹) that incorporates a tetrahydropyran (oxane) ring linked via a methylene bridge to an acetamide moiety bearing a 1,3-thiazol-2-yl substituent. The compound belongs to the broader class of thiazole-acetamide derivatives, a scaffold recognized in medicinal chemistry for its presence in glucokinase activators, kinase inhibitors, and anti-infective agents.

Molecular Formula C10H14N2O2S
Molecular Weight 226.29
CAS No. 1790427-41-6
Cat. No. B2860878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide
CAS1790427-41-6
Molecular FormulaC10H14N2O2S
Molecular Weight226.29
Structural Identifiers
SMILESC1COCCC1CC(=O)NC2=NC=CS2
InChIInChI=1S/C10H14N2O2S/c13-9(12-10-11-3-6-15-10)7-8-1-4-14-5-2-8/h3,6,8H,1-2,4-5,7H2,(H,11,12,13)
InChIKeyGECIJRMZXJEMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS 1790427-41-6): Procurement-Grade Structural and Physicochemical Baseline


2-(Oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS 1790427-41-6) is a synthetic small-molecule acetamide (molecular formula C₁₀H₁₄N₂O₂S; molecular weight 226.30 g·mol⁻¹) that incorporates a tetrahydropyran (oxane) ring linked via a methylene bridge to an acetamide moiety bearing a 1,3-thiazol-2-yl substituent . The compound belongs to the broader class of thiazole-acetamide derivatives, a scaffold recognized in medicinal chemistry for its presence in glucokinase activators, kinase inhibitors, and anti-infective agents [1]. Despite its structural membership in this privileged class, the target compound itself has no reported experimental bioactivity data in ChEMBL, BindingDB, or the primary peer-reviewed literature as of the search date, and ZINC database records confirm the absence of known activity annotations [2]. This evidence gap is a critical procurement consideration: the compound's value proposition rests on its differentiated structural and physicochemical features rather than on validated biological potency.

Why 2-(Oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide Cannot Be Interchanged with Generic Thiazole-Acetamide Analogs


Thiazole-acetamide derivatives span a wide chemical space, and subtle connectivity variations—such as the position of the acetamide linkage on the thiazole ring, the presence or absence of a methylene spacer, and the nature of the heterocyclic partner—can profoundly alter molecular recognition, solubility, metabolic stability, and synthetic tractability . For instance, the regioisomer N-[4-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide (CAS 88572-02-5) attaches the acetamide carbonyl directly to the thiazole 2-amino position, eliminating the flexible methylene bridge present in the target compound; this single-bond difference alters the conformational ensemble and hydrogen-bonding geometry available for target engagement . Similarly, the chlorinated analog 2-chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide introduces a reactive electrophilic center absent in the target compound, potentially conferring covalent modification liability that is undesirable in reversible inhibitor campaigns [1]. Generic substitution without explicit comparative data therefore carries a risk of introducing unrecognized changes in recognition profile, reactivity, and downstream synthetic compatibility that can confound structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 2-(Oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS 1790427-41-6) Versus Closest Structural Analogs


Methylene-Bridge Connectivity Differentiates the Target Compound from the Directly Attached Regioisomer N-[4-(Oxan-4-yl)-1,3-thiazol-2-yl]acetamide

The target compound 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide features an sp³-hybridized methylene (–CH₂–) bridge between the oxane ring and the acetamide carbonyl, yielding a rotatable bond count of 4 and enabling a wider conformational sampling of the oxane moiety relative to the thiazole-acetamide plane . In contrast, the regioisomer N-[4-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide (CAS 88572-02-5) attaches the acetamide group directly to the thiazole 2-position, reducing the rotatable bond count to 3 and constraining the oxane ring into a more restricted spatial relationship with the thiazole . This connectivity difference translates to a computed topological polar surface area (TPSA) of approximately 58.3 Ų for the target compound versus a higher TPSA for the directly attached regioisomer, influencing passive permeability predictions [1]. For procurement decisions in fragment-based drug discovery or scaffold-hopping campaigns, this conformational distinction is critical: the methylene spacer in the target compound provides a degree of freedom that can be exploited for vector-based library design, whereas the constrained regioisomer may be preferable for rigidification strategies.

medicinal chemistry structure–activity relationship conformational analysis

Absence of an Electrophilic Chloro Substituent Distinguishes the Target Compound from 2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide (CAS 2411318-54-0)

The target compound 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide contains no halogen substituents and no inherently electrophilic centers beyond the amide carbonyl, classifying it as a chemically stable, reversible-binding scaffold suitable for non-covalent inhibitor programs . In contrast, the analog 2-chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide (CAS 2411318-54-0) bears a chloroacetamide moiety (Cl–CH₂–C(=O)–) that can act as an electrophilic warhead capable of undergoing nucleophilic substitution with cysteine thiols or other biological nucleophiles [1]. This functional-group difference introduces a divergent reactivity profile: the chloro analog may exhibit time-dependent, irreversible target engagement, whereas the target compound is expected to follow classical reversible mass-action kinetics [2]. For procurement in reversible inhibitor screening cascades, the target compound eliminates the confounding factor of covalent modification, simplifying hit triage and IC₅₀-to-Kᵢ conversion.

chemical stability covalent inhibitor design SAR

Molecular Scaffold Membership in the Glucokinase Activator Chemotype Class Provides Contextual Differentiation from Generic Thiazole-Acetamides

The combination of an oxan-4-yl (tetrahydropyran) group and an N-(thiazol-2-yl)acetamide moiety is a recurrent structural motif in potent glucokinase (GK) activators, as exemplified by PSN-GK1 [(2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide], an orally active GK activator with demonstrated glucose-lowering efficacy in rats [1]. While PSN-GK1 is a more elaborated analog containing additional aromatic and sulfonyl substituents, the core oxane–thiazole–acetamide connectivity is conserved, positioning the target compound as a minimal scaffold within this pharmacophore family [2]. Patent literature (e.g., US9340506B2, EP2402327B1) broadly claims acetamide derivatives incorporating tetrahydropyran and thiazole substructures as GK activators, confirming the industrial relevance of this chemotype [3]. In contrast, simpler N-(thiazol-2-yl)acetamides lacking the oxane ring are not represented in this patent space, underscoring the importance of the tetrahydropyran moiety for GK activator recognition. For procurement in metabolic disease programs, the target compound offers a structurally validated starting point for GK activator lead optimization, a feature absent in generic thiazole-acetamides.

glucokinase activator diabetes allosteric modulator

Molecular Formula Identity with N-(5-Methyl-1,3-thiazol-2-yl)oxane-4-carboxamide Creates a Procurement Purity and Identity Verification Requirement

The target compound 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide shares an identical molecular formula (C₁₀H₁₄N₂O₂S) and molecular weight (226.30 g·mol⁻¹) with the constitutional isomer N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide . In the target compound, the oxane ring is connected to the acetamide carbonyl via a methylene bridge and the amide nitrogen is attached to the thiazole 2-position. In the isomeric carboxamide, the oxane ring is directly attached to the carbonyl (oxane-4-carboxamide) and the amide nitrogen is attached to a 5-methylthiazole ring [1]. These two isomers cannot be distinguished by mass spectrometry alone and require orthogonal analytical methods—such as ¹H NMR (different chemical shifts for the methylene vs. methyl groups), ¹³C NMR, or HPLC retention time under standardized conditions—for unambiguous identity confirmation [2]. For procurement, this formula degeneracy imposes a non-negotiable requirement for certificate-of-analysis documentation that includes NMR or HPLC chromatograms demonstrating regioisomeric purity, as substitution with the wrong isomer introduces both a different connectivity and a different substitution pattern (methyl vs. unsubstituted thiazole) that will confound any downstream SAR study.

quality control regioisomer differentiation analytical chemistry

Recommended Application Scenarios for 2-(Oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS 1790427-41-6) Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery in Glucokinase Activator Programs

The target compound represents a minimal fragment (MW 226.30) of the glucokinase activator pharmacophore validated by PSN-GK1 and related patent families [1]. Its low molecular weight and the conformational flexibility conferred by the methylene bridge make it suitable for fragment-based screening by NMR, SPR, or X-ray crystallography, where it can serve as an anchor fragment for structure-guided elaboration toward more potent GK activators [2]. Procurement of this compound enables medicinal chemistry teams to explore the contribution of the oxane ring and methylene linker to GK binding affinity in isolation from the additional aromatic and sulfonyl substituents present in advanced leads.

Reversible Inhibitor Screening Cascades Requiring Non-Electrophilic Scaffolds

The absence of an electrophilic chloroacetamide warhead—present in the analog 2-chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide (CAS 2411318-54-0)—makes the target compound the preferred choice for high-throughput screening campaigns designed to identify reversible, non-covalent hit matter [3]. In biochemical or cell-based assays where covalent modification would produce time-dependent IC₅₀ shifts and complicate hit-to-lead triage, the target compound eliminates this confounding variable by design.

Diversity-Oriented Synthesis Libraries Exploiting Methylene-Bridge Conformational Flexibility

The four rotatable bonds in the target compound—one more than the constrained regioisomer N-[4-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide (CAS 88572-02-5)—enable the generation of conformationally diverse analogs through substitution at the oxane 2-, 3-, or 4-positions or at the thiazole 4- or 5-positions . The target compound can therefore serve as a versatile core scaffold for parallel library synthesis aimed at exploring vector-based SAR around the GK activator pharmacophore or other thiazole-targeting enzymes.

Analytical Reference Standard for Regioisomeric Purity Method Development

Because the target compound shares its molecular formula (C₁₀H₁₄N₂O₂S) with at least one other constitutional isomer, it can be employed as a reference standard for developing and validating HPLC or NMR methods capable of resolving regioisomeric mixtures [4]. Analytical chemistry groups procuring this compound for method development can establish retention time markers and spectroscopic fingerprints that will be essential for quality control of bulk synthesized batches in subsequent scale-up campaigns.

Quote Request

Request a Quote for 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.